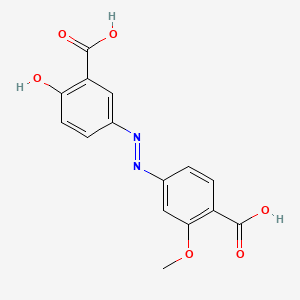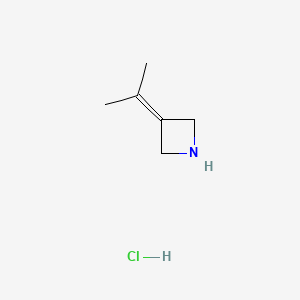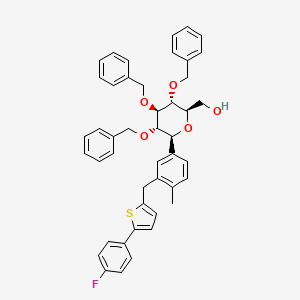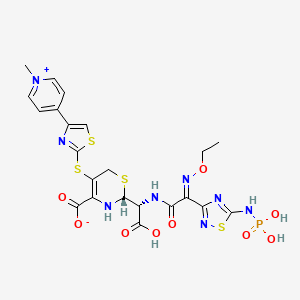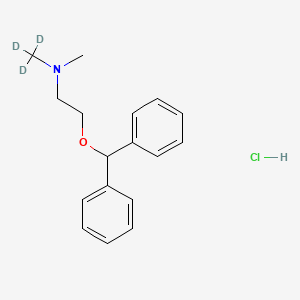![molecular formula C13H18N2O2 B13851472 tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like t-butyl hydroperoxide (t-BuOOH) and catalysts such as manganese triflate (Mn(OTf)2) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be employed as a corrosion inhibitor for carbon steel . The compound’s unique structure allows it to interact with different molecular targets, making it a versatile tool in scientific research.
Mechanism of Action
The mechanism of action of tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate involves its interaction with specific molecular targets. The compound can form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption . Additionally, its structure allows it to inhibit certain biochemical pathways, although the exact molecular targets and pathways involved may vary depending on the specific application.
Comparison with Similar Compounds
tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate can be compared with other similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives . These compounds share a similar core structure but differ in their functional groups and specific applications. The unique tert-butyl group in this compound provides distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-7-9-5-4-6-14-11(9)8-10/h4-6,10H,7-8H2,1-3H3,(H,15,16) |
InChI Key |
HFKOOIFJOSOFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)
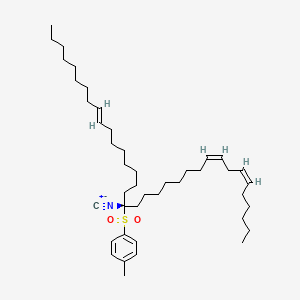


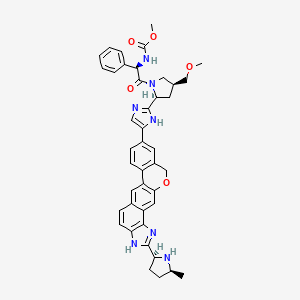
![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
